REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([C:9]#[C:10][Si](C)(C)C)=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=[C:5]([CH3:19])[N:4]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O>C1COCC1>[C:9]([C:8]1[C:3]([O:2][CH3:1])=[N:4][C:5]([CH3:19])=[N:6][C:7]=1[C:15]([F:18])([F:16])[F:17])#[CH:10] |f:1.2|
|
Name
|
4-methoxy-2-methyl-6-trifluoromethyl-5-trimethylsilylethynylpyrimidine
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1C#C[Si](C)(C)C)C(F)(F)F)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 30 min at this temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
respectively and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C(=NC(=NC1C(F)(F)F)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |